Jerantinine E is isolated from the bark and leaves of Tabernaemontana corymbosa, a plant known for its medicinal properties. The extraction and purification processes are essential for obtaining this alkaloid in sufficient quantities for research and potential therapeutic applications.
Jerantinine E is classified as an indole alkaloid, a group known for their diverse pharmacological activities. It is specifically categorized under the Aspidosperma alkaloids, which are recognized for their anticancer properties.
The total synthesis of Jerantinine E has been achieved through various synthetic routes. The first reported total synthesis involved a 17-step process starting from δ-valerolactam, utilizing methods such as Nazarov cyclization and selective demethylation. More recent approaches have employed biomimetic strategies using sustainably sourced precursors like (−)-tabersonine, significantly reducing the complexity and environmental impact of the synthesis.
The molecular structure of Jerantinine E is characterized by its pentacyclic framework, which includes an indole substructure. The compound's stereochemistry plays a crucial role in its biological activity.
Jerantinine E undergoes several key reactions that are integral to its synthesis and biological activity:
The synthetic pathway includes monitoring reaction progress via techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure high yields and purity at each stage.
Jerantinine E exerts its biological effects primarily by disrupting microtubule formation, which is essential for mitosis. This disruption leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells.
Studies have demonstrated that Jerantinine E induces significant tumor-specific cell death across various cancer cell lines, highlighting its potential as an anticancer agent.
Jerantinine E has garnered attention for its potential applications in cancer therapy due to its ability to disrupt microtubule dynamics effectively. Research continues into its use as a lead compound for developing novel anticancer drugs, particularly against resistant cancer types.
(−)-Tabersonine, an abundant Aspidosperma alkaloid sourced sustainably from Voacanga africana seeds (yield: 1.4% by mass), serves as the biosynthetic precursor for Jerantinine E. This biomimetic approach mirrors proposed plant pathways where C-15 and C-16 oxidations transform tabersonine into jerantinine scaffolds. The semi-synthesis begins with regioselective iodination at C-15 using N-iodosuccinimide in trifluoroacetic acid (94% yield). Subsequent Miyaura borylation and oxidation install the C-15 hydroxyl group, necessitating N-Boc protection to prevent side reactions (93% yield over two steps). A critical ortho-formylation at C-16 followed by Dakin oxidation introduces the catechol system, and selective demethylation furnishes (−)-jerantinine A, which is hydrogenated to (−)-jerantinine E (23% overall yield from tabersonine) [1] [3]. This route leverages nature’s biosynthetic logic, avoiding de novo ring construction.
Waser et al. pioneered a 17-step racemic synthesis of jerantinine E featuring a homo-Nazarov cyclization as the pivotal step. This reaction converts an aminocyclopropane substrate into the pentacyclic core via a 4π-electrocyclic ring expansion under Brønsted acid catalysis. The cyclization constructs rings B, C, and D simultaneously, achieving the stereochemically dense [3.3.1] bridged system characteristic of jerantinines. Despite its elegance, the route proceeds in 16% overall yield due to lengthy linear steps and resolution requirements [2].
Magauer’s approach employs a β-C–H bromination of an enone intermediate, followed by palladium-catalyzed amination to form the C-ring nitrogen bridge. A subsequent oxidative indole closure using PhI(OAc)₂ constructs ring C, yielding the ABC tricyclic framework of jerantinine E. This method addresses the challenge of introducing the tertiary amine at C-7 but requires additional steps to install the D/E rings and C-16 oxygenation [1] [3].
Jiang’s total synthesis utilizes a stereoselective intramolecular inverse-electron-demand [4+2] cycloaddition to assemble the DE ring system. A dihydropyridine moiety acts as the diene, reacting with an electron-deficient dienophile tethered at C-3. This pericyclic reaction forges the C-20–C-21 bond with high exo-selectivity, establishing the quaternary stereocenter at C-20. The sequence concludes with a Pd/C-catalyzed cascade cyclization to form ring C, completing the pentacyclic skeleton in 12–13 steps [3].
Recent advances eliminate protecting groups to enhance efficiency. A four-step chemoenzymatic route leverages site-selective enzymatic C-16 hydroxylation of tabersonine via cytochrome P450 T16H (70% yield), followed by chemical methylation. Miyaura borylation and oxidation of the C-15 iodide then furnish jerantinine A, hydrogenated to jerantinine E. Alternatively, a one-pot borylation/oxidation of 15-iodotabersonine using Pd(dppf)Cl₂ and H₂O₂/NaOH achieves C-15 hydroxylation without N-protection. Silver(I) oxide-mediated C-16 methoxylation completes jerantinine A synthesis (51% overall yield from tabersonine), minimizing purification steps [4].
Synthetic efficiency varies significantly with methodology. Biomimetic semi-synthesis delivers the highest throughput (23–29% overall yield from tabersonine), while total syntheses suffer from step-count penalties. Homo-Nazarov and palladium-based routes require 17 steps with yields below 20%. Jiang’s cycloaddition strategy shortens this to 12 steps but achieves only moderate yields due to harsh redox adjustments. Protecting group-free semi-synthesis represents the optimal balance, reducing steps and maximizing atom economy [1] [2] [3].
Table 1: Key Reactions in Jerantinine E Synthesis
Strategy | Key Step | Conditions | Yield | Stereoselectivity |
---|---|---|---|---|
Homo-Nazarov cyclization | Ring expansion of aminocyclopropane | TfOH, CH₂Cl₂, –78°C to rt | 65% | Moderate |
Pd-catalyzed amination | C–N bond formation for C-ring closure | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | 82% | High |
[4+2] Cycloaddition | Intramolecular iEDDA for DE rings | Toluene, 110°C | 75% | High (exo) |
Miyaura borylation | C–B bond installation at C-15 | Pd(dppf)Cl₂, B₂pin₂, KOAc, dioxane | 83% | N/A |
Table 2: Efficiency Comparison of Synthetic Methodologies
Methodology | Steps to Jerantinine E | Overall Yield (%) | Key Advantage(s) |
---|---|---|---|
Biomimetic semi-synthesis | 9 | 23–29 | Scalable, sustainable sourcing |
Homo-Nazarov total synthesis | 17 | 16 | Modular ring construction |
Pd-catalyzed/oxidative indole formation | 15 | <20 | Late-stage indole functionalization |
[4+2] Cycloaddition total synthesis | 12 | 10–15 | Rapid core assembly |
Protecting group-free semi-synthesis | 4–5 | 40–51 | Minimal protection/deprotection |
Compounds Mentioned
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0